Home > Products > Screening Compounds P99569 > 9-Benzyl-6,9-diazaspiro[4.5]decane
9-Benzyl-6,9-diazaspiro[4.5]decane - 1248907-99-4

9-Benzyl-6,9-diazaspiro[4.5]decane

Catalog Number: EVT-1729843
CAS Number: 1248907-99-4
Molecular Formula: C15H22N2
Molecular Weight: 230.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

9-Benzyl-6,9-diazaspiro[4.5]decane belongs to a class of compounds known as spirocycles, characterized by their unique structure featuring two rings sharing a single atom, known as the spiro atom. [] This specific compound is part of a larger family of compounds known as 6,9-diazaspiro[4.5]decanes, which have gained significant attention in scientific research due to their diverse pharmacological activities. These compounds are often used as building blocks in drug discovery efforts, particularly in the development of central nervous system agents and analgesics. [, ] Notably, the core structure of 9-Benzyl-6,9-diazaspiro[4.5]decane, particularly the 6,9-diazaspiro[4.5]decane ring system, shares structural similarities with naturally occurring bioactive molecules like histrionicotoxins, further underlining their potential as valuable scaffolds in medicinal chemistry. []

6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones

Compound Description: This series of compounds, represented by the general structure 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones, are investigated for their anticonvulsant potential. Notably, compound 6g within this series exhibited exceptional potency in the subcutaneous pentylenetetrazole (scPTZ) screen, surpassing the reference drugs Phenobarbital and Ethosuximide. []

1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones

Compound Description: These compounds, represented as 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, were also synthesized and screened for anticonvulsant activity. Notably, compound 6e demonstrated significant potency in the maximal electroshock seizure (MES) screen, exceeding the reference drug Diphenylhydantoin. []

(8S)-8-hydroxymethyl-6,9-diazaspiro[4.5]decane-7,10-dione

Compound Description: (8S)-8-hydroxymethyl-6,9-diazaspiro[4.5]decane-7,10-dione is a spirocyclic dipeptide. Its crystal structure reveals a flattened boat conformation of the piperazinedione ring with the five-membered ring perpendicular to its plane. []

4-Methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione

Compound Description: This compound, along with 1-acetyl-3-hydroxy-3-vinyl-2,5-piperazinedione, serves as a simplified mimic of the antibiotic Bicyclomycin. []

(S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione (Alaptide)

Compound Description: Known as Alaptide, this compound is investigated for its ability to enhance the transdermal permeation of the antiviral drug acyclovir. Studies show promising results, indicating its potential as a transdermal permeation enhancer. [, ]

Overview

9-Benzyl-6,9-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure, which includes a diazaspiro framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases involved in cell signaling pathways.

Source

The compound is synthesized through various chemical processes, often starting from readily available precursors such as benzylamine and cyclohexanone. Its synthesis has been documented in several scientific publications and patents, indicating its relevance in both academic research and pharmaceutical applications.

Classification

9-Benzyl-6,9-diazaspiro[4.5]decane belongs to the class of diazaspiro compounds. These compounds are notable for their spirocyclic structures, which contribute to their unique chemical properties and biological activities.

Synthesis Analysis

Methods

The synthesis of 9-Benzyl-6,9-diazaspiro[4.5]decane typically involves multiple steps:

  1. Formation of Intermediate: The reaction begins with the condensation of benzylamine with cyclohexanone in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide in acetone under reflux conditions.
  2. Cyclization: The intermediate undergoes cyclization using trifluoroacetic anhydride and tetrahydrofuran at low temperatures (0-5 °C), followed by treatment with ammonium bicarbonate to yield the desired spiro compound.

Technical Details

The synthesis may also include variations that utilize different solvents or catalysts to optimize yield and purity. For instance, some methods incorporate hydrogenation steps or utilize protecting groups to facilitate reactions involving sensitive functional groups .

Molecular Structure Analysis

Structure

The molecular structure of 9-Benzyl-6,9-diazaspiro[4.5]decane features a spirocyclic arrangement with two nitrogen atoms incorporated into the ring system. This unique architecture contributes to the compound's biological activity.

Data

  • Molecular Formula: C13_{13}H16_{16}N2_2
  • Molecular Weight: 216.28 g/mol
  • Predicted Boiling Point: Approximately 3496 ± 220 °C
  • Density: Approximately 1.07 ± 0.01 g/cm³.
Chemical Reactions Analysis

Reactions

9-Benzyl-6,9-diazaspiro[4.5]decane can participate in several types of chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can engage in nucleophilic substitution reactions under appropriate conditions.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Acidic medium with potassium permanganate.
  • Reduction: Anhydrous ether with lithium aluminum hydride.
  • Substitution: Alkyl halides in the presence of bases like sodium hydride .
Mechanism of Action

Process

The primary biological target for 9-Benzyl-6,9-diazaspiro[4.5]decane is the receptor-interacting protein kinase 1 (RIPK1). The compound acts as an inhibitor of this kinase, affecting the necroptosis signaling pathway—a form of programmed cell death involved in various pathological conditions.

Data

The inhibition of RIPK1 by this compound has implications for therapeutic strategies targeting diseases where necroptosis plays a critical role.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid at room temperature.
  • Solubility: Soluble in organic solvents such as dichloromethane and acetone.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require careful handling due to potential reactivity during synthesis or modification.

Relevant data suggest that the compound's unique structure contributes to its distinct physical and chemical properties, making it suitable for various applications in research and drug development .

Applications

Scientific Uses

9-Benzyl-6,9-diazaspiro[4.5]decane has potential applications in:

  • Drug Development: As an inhibitor of RIPK1, it may serve as a lead compound for developing therapeutics targeting necroptosis-related diseases.
  • Biochemical Research: Used to explore pathways involving protein kinases and their role in cellular processes.

This compound exemplifies the importance of diazaspiro structures in medicinal chemistry, highlighting the ongoing research into their biological activities and therapeutic potential .

Properties

CAS Number

1248907-99-4

Product Name

9-Benzyl-6,9-diazaspiro[4.5]decane

IUPAC Name

9-benzyl-6,9-diazaspiro[4.5]decane

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

InChI

InChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-10-16-15(13-17)8-4-5-9-15/h1-3,6-7,16H,4-5,8-13H2

InChI Key

KHJUEFXVUZMIBB-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CN(CCN2)CC3=CC=CC=C3

Canonical SMILES

C1CCC2(C1)CN(CCN2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.